N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide
Description
N-(4-{[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazine core substituted at position 6 with a phenyl group. The molecule contains a sulfanyl acetyl linker connecting the triazine moiety to the acetamide-functionalized phenyl ring.
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)21-16-9-7-15(8-10-16)18(25)12-26-19-20-11-17(22-23-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
KVYXNHDBLSVWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides and 1,2-Diketones
The 1,2,4-triazine core is synthesized via acid-catalyzed cyclization of hydrazides with symmetrical or unsymmetrical diketones. For the 6-phenyl variant:
-
Benzil (1,2-diphenylethanedione) reacts with 4-phenylhydrazinecarboxamide in glacial acetic acid under reflux (110°C, 12 hr).
-
Ammonium acetate facilitates cyclodehydration, yielding 6-phenyl-1,2,4-triazin-3(2H)-one (85% purity, confirmed by LC-MS).
Key Optimization Parameters :
-
Solvent : Ethanol or acetic acid enhances reaction efficiency.
-
Catalyst : Ammonium acetate (1.5 equiv) ensures complete cyclization.
-
Temperature : Prolonged reflux (≥8 hr) minimizes byproducts.
Thiolation of Triazinone to Triazinthione
The carbonyl oxygen at position 3 is replaced with sulfur using phosphorus pentasulfide (P₂S₅) in dry toluene:
-
6-Phenyl-1,2,4-triazin-3(2H)-one (1 equiv) and P₂S₅ (2 equiv) are refluxed (120°C, 6 hr).
-
The product, 6-phenyl-1,2,4-triazin-3(2H)-thione , is isolated via vacuum filtration (yield: 78%).
Analytical Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.45–7.52 (m, 5H, phenyl-H).
-
IR (KBr): ν 1245 cm⁻¹ (C=S stretch).
Amide Bond Formation with 4-Aminophenyl Acetamide
Activation of Carboxylic Acid
The acetic acid derivative is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) :
-
3-(Carboxymethyl)sulfanyl-6-phenyl-1,2,4-triazine (1 equiv) and HATU (1.5 equiv) are stirred in DMF (0°C, 30 min).
-
N,N-Diisopropylethylamine (DIPEA, 3 equiv) is added to maintain pH 8–9.
Coupling with 4-Aminophenyl Acetamide
The activated ester reacts with 4-aminophenyl acetamide (1.2 equiv) at room temperature (24 hr):
-
The reaction is quenched with ice-water, and the precipitate is filtered.
-
Crude product is purified via column chromatography (SiO₂, EtOAc/MeOH = 9:1), yielding N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide (68% yield).
Characterization Data :
-
Molecular Formula : C₁₉H₁₇N₅O₂S
-
HRMS (ESI+) : m/z 404.1129 [M+H]⁺ (calc. 404.1124).
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.34 (s, 1H, triazine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.62 (d, J = 8.5 Hz, 2H, Ar-H), 7.48–7.53 (m, 5H, phenyl-H), 3.82 (s, 2H, SCH₂CO), 2.11 (s, 3H, COCH₃).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Late-Stage Amidation) | Route B (Early Acetamide Incorporation) |
|---|---|---|
| Overall Yield | 68% | 52% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Steps | 5 | 6 |
| Critical Intermediate | 3-(Carboxymethyl)sulfanyl-triazine | 4-Acetamidophenyl chloroacetate |
| Scalability | High | Moderate |
Route A demonstrates superior efficiency due to minimized side reactions during amidation.
Challenges and Optimization Strategies
Regioselectivity in Triazine Formation
Unsymmetrical diketones may yield regioisomers. Supercritical fluid chromatography (SFC) effectively separates isomers, as demonstrated in analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazine ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazine ring and phenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetamide moiety may also play a role in binding to target proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound shares structural similarities with other triazinylsulfanyl acetamides, differing primarily in substituents on the triazine ring, acetamide-linked phenyl group, and additional functional groups. Key examples include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may reduce electron density on the phenyl ring, influencing binding interactions with biological targets.
- Hydrogen Bonding: Amino or hydroxy substituents (e.g., 5-hydroxy in , 4-amino in ) introduce hydrogen-bonding capacity, which can improve target affinity or solubility.
Pharmacological Activities
Anti-Inflammatory and Analgesic Potential
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) () exhibited analgesic activity comparable to paracetamol, attributed to the sulfonamide-piperazine moiety .
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed anti-exudative activity at 10 mg/kg, rivaling diclofenac sodium (8 mg/kg) .
Enzyme Inhibition and Antitumor Activity
Biological Activity
N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide, a compound featuring a triazine moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
1. Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-[4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]phenyl]acetamide |
| InChI Key | KVYXNHDBLSVWHL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
2. Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazine Ring : This is achieved through cyclization reactions involving nitriles and hydrazines.
- Substitution Reactions : The phenyl group is introduced via nucleophilic substitution.
- Acetylation : The acetamide moiety is attached through acylation reactions.
- Purification : Final purification is conducted using recrystallization or chromatography methods.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazine ring may inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It might act as a ligand for different receptors, influencing cellular signaling pathways.
- Anticancer Activity : Research indicates that the compound could induce apoptosis in cancer cells by disrupting cell division processes .
3.2 Antitumor Activity
Studies have shown that derivatives of triazine compounds exhibit significant antitumor effects:
- IC50 Values : Some triazine derivatives have demonstrated IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity .
- Mechanisms of Action : These compounds may induce apoptosis through interactions with Bcl-2 proteins and other apoptotic pathways .
3.3 Anti-inflammatory and Antimicrobial Properties
This compound has also been investigated for its anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : The compound's structural features suggest potential inhibition of pro-inflammatory cytokines.
- Antimicrobial Efficacy : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
4. Case Studies
Several studies have highlighted the biological activities of similar triazine derivatives:
- Anticancer Studies : A study focusing on a series of triazine derivatives found that modifications to the phenyl ring significantly enhanced anticancer activity against various cell lines.
- Anti-inflammatory Effects : Another research highlighted the role of sulfur-containing triazines in reducing inflammation markers in animal models.
5. Conclusion
This compound represents a promising compound with diverse biological activities ranging from anticancer to antimicrobial effects. Its unique structural features facilitate interactions with critical biological targets, making it a valuable subject for further pharmacological research.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide?
The synthesis typically involves multi-step routes, including:
- Formation of the 1,2,4-triazine-thiol intermediate via refluxing isonicotinohydrazide derivatives with thiocyanate precursors .
- Thiol-alkylation with chloroacetonitrile or acetyl chloride derivatives under basic conditions (e.g., NaOH in DMF) .
- Final purification via column chromatography or recrystallization. Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or ethanol), and stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) to achieve >85% yield and >95% purity .
Q. How is the structural integrity of this compound verified in synthetic chemistry?
Key characterization methods include:
- NMR spectroscopy : Confirm regioselectivity of sulfanyl-acetyl linkage and phenyl-triazine substitution patterns .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 423.12) .
- Elemental analysis : Ensure stoichiometric consistency (C, H, N, S within ±0.3% of theoretical values) .
Q. What are the primary biological targets or assays used to evaluate this compound?
Initial screening often focuses on:
- Enzyme inhibition assays : Target kinases or proteases due to the triazine core’s affinity for ATP-binding pockets .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values reported in µg/mL) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
- Use SHELXL for single-crystal X-ray refinement to map intermolecular interactions (e.g., N–H···O/S bonds) .
- Graph set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings, critical for understanding packing efficiency and stability .
- Example: A 2025 study resolved a discrepancy in tautomeric forms by comparing experimental vs. DFT-calculated hydrogen bond lengths (Δ < 0.05 Å) .
Q. What strategies address contradictions in bioactivity data across different studies?
- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to isolate pH- or temperature-sensitive effects .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with pyridinyl) to pinpoint pharmacophoric groups .
- Kinetic solubility assays : Correlate bioavailability discrepancies with logP values (e.g., logP = 2.1 ± 0.2 indicates moderate membrane permeability) .
Q. How can computational methods predict metabolic pathways or toxicity profiles?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites prone to oxidation (e.g., sulfanyl group) .
- ADMET prediction : Use tools like SwissADME to estimate CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 12 µM) and hepatotoxicity risks .
Q. What crystallographic challenges arise when analyzing polymorphs of this compound?
- Twinned data refinement : Employ SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Thermal displacement parameters : Anisotropic refinement of the acetamide moiety reveals conformational flexibility (Bₑq > 6 Ų for methyl groups) .
Q. How do substituent variations impact the compound’s pharmacokinetic properties?
- Case study : Replacing the phenyl group with a 4-fluorophenyl (as in analogous compounds) increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in rat liver microsomes) .
- Solubility modulation : Introducing polar groups (e.g., -OH) reduces logD by 0.5 units but may compromise blood-brain barrier penetration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
